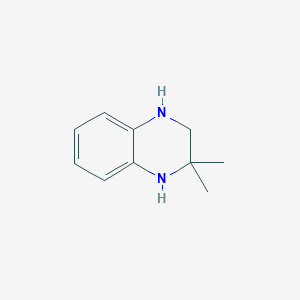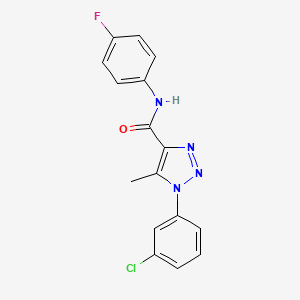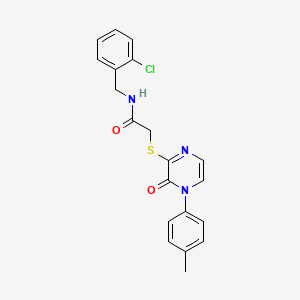![molecular formula C22H24ClN3O2S B2806191 2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1022922-49-1](/img/structure/B2806191.png)
2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule. It contains an adamantyl group (a type of diamondoid), a 4-chlorophenyl group, a carbonylamino group, and a 1,3-thiazol-2-yl group .
Molecular Structure Analysis
The molecule likely has a complex 3D structure due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure. The 4-chlorophenyl group, carbonylamino group, and 1,3-thiazol-2-yl group are all planar or nearly planar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carbonylamino group could potentially undergo reactions with nucleophiles, and the chlorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the adamantyl group could potentially increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Several studies have focused on the synthesis and structural analysis of this compound and its derivatives. For instance, the crystal structure of a related compound showed intermolecular interactions forming chains, indicating potential for further chemical manipulation and study within pharmaceutical chemistry (Saravanan et al., 2016). Another study on the synthesis of N,N-diphenylamine derivatives, including reactions with substituted phenols, highlights the chemical versatility and potential for creating a variety of pharmacologically active molecules (Kumar & Mishra, 2020).
Pharmacological Applications
The pharmacological evaluation of some derivatives has shown promising results, particularly in analgesic and anti-inflammatory activities. For example, compounds synthesized from diphenylamine derivatives demonstrated significant potential to treat pain and inflammation, suggesting that derivatives of the primary compound might possess similar therapeutic benefits (Kumar & Mishra, 2020). Additionally, certain sulfonamide derivatives with adamantyl and other moieties have been studied for their cytotoxic activities against cancer cell lines, indicating a broad spectrum of potential medicinal applications (Ghorab et al., 2015).
Antimicrobial and Antiviral Activities
Adamantane-containing compounds have been reported to possess antimicrobial and antiviral activities. This suggests that the structural features inherent to these molecules, possibly including "2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide," contribute to their biological efficacy. Research into adamantane-derivatives shows promising antiviral properties, underscoring the potential of these compounds in treating viral infections (Makarova et al., 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2S/c23-17-3-1-16(2-4-17)19(27)25-18(20(28)26-21-24-5-6-29-21)22-10-13-7-14(11-22)9-15(8-13)12-22/h1-6,13-15,18H,7-12H2,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEAIEYQOBAISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NC4=NC=CS4)NC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-adamantanyl-2-[(4-chlorophenyl)carbonylamino]-N-(1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2806115.png)
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2806116.png)



![5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2806123.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806125.png)
![3-(3-Nitrophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2806127.png)


![N-(2-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2806131.png)